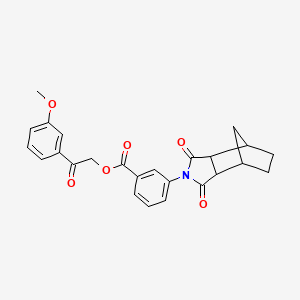![molecular formula C45H30N2O10 B12463195 3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of Isoindole Derivatives: This step involves the reaction of phthalic anhydride with amines to form isoindole derivatives.
Esterification and Hydrolysis: The intermediate compounds undergo esterification followed by hydrolysis to introduce carboxylic acid groups.
Coupling Reactions: The final step involves coupling reactions to link the aromatic rings through ether or amide bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and solvent composition. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mécanisme D'action
The mechanism by which 3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple aromatic rings and functional groups allow it to form specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triscarboxyphenylethynylbenzene: Another compound with multiple carboxylic acid groups and aromatic rings, used in similar applications.
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: Shares structural similarities and is used in the synthesis of coordination polymers.
Uniqueness
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to its specific arrangement of isoindole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C45H30N2O10 |
|---|---|
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
3-[5-[4-[2-[4-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]propan-2-yl]phenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C45H30N2O10/c1-45(2,27-9-13-31(14-10-27)56-33-17-19-35-37(23-33)41(50)46(39(35)48)29-7-3-5-25(21-29)43(52)53)28-11-15-32(16-12-28)57-34-18-20-36-38(24-34)42(51)47(40(36)49)30-8-4-6-26(22-30)44(54)55/h3-24H,1-2H3,(H,52,53)(H,54,55) |
Clé InChI |
KKCZRMDGVRNFTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC(=C8)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12463165.png)
![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12463175.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463184.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
